

Structural Characterization Protocol: 2-(2-Methylphenyl)acetohydrazide

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)acetohydrazide

CAS No.: 57676-52-5

Cat. No.: B2702508

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Executive Summary & Pharmacological Significance

2-(2-Methylphenyl)acetohydrazide (also known as o-tolylacetohydrazide) is a critical pharmacophore in medicinal chemistry. The hydrazide moiety (-CONHNH

) acts as a versatile hydrogen-bonding scaffold, often used to synthesize 1,3,4-oxadiazoles, triazoles, and pyrazoles with anti-inflammatory, analgesic, and antimicrobial properties.

The primary structural interest lies in the "Ortho Effect": the steric hindrance introduced by the methyl group at the ortho position of the phenyl ring. Unlike its para counterpart, which adopts a relatively planar conformation facilitating dense packing, the ortho-methyl group forces a significant torsion angle between the phenyl ring and the acetohydrazide plane, potentially altering the hydrogen-bonding network and solubility profile.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by slow evaporation is required.

2.1. Synthesis Workflow

The synthesis follows a standard hydrazinolysis pathway, converting the ester precursor into the target hydrazide.

Reagents:

- Ethyl 2-(2-methylphenyl)acetate (Precursor)
- Hydrazine hydrate (80% or 99%)
- Absolute Ethanol (Solvent)

Procedure:

- Dissolution: Dissolve 0.01 mol of ethyl 2-(2-methylphenyl)acetate in 20 mL of absolute ethanol.
- Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise with constant stirring.
- Reflux: Heat the mixture at reflux temperature (78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).
- Isolation: Cool the solution to room temperature. If precipitation does not occur immediately, pour the mixture into ice-cold water.
- Purification: Filter the solid precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield pure white needles.

Yield Expectation: 75–85% Melting Point Target: ~130–150 °C (Determine experimentally; para-isomer melts at 153–155 °C).

2.2. Crystallization Strategy

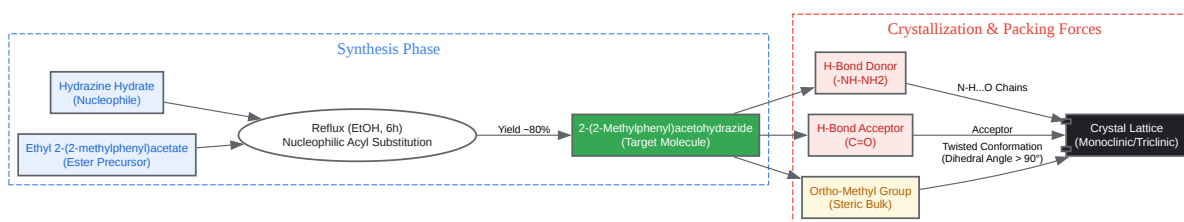
For single-crystal XRD, "good" crystals must be transparent, single (not twinned), and approximately 0.2–0.4 mm in size.

- Method: Slow Evaporation.^{[1][2]}

- Solvent System: Ethanol:Water (2:1 v/v) or Methanol:Acetonitrile (1:1 v/v).
- Conditions: Dissolve 50 mg of the purified hydrazide in the minimum amount of hot solvent. Filter into a clean vial, cover with perforated parafilm, and allow to stand at room temperature (298 K) for 3–5 days.

Visualization: Synthesis & Interaction Pathway

The following diagram outlines the synthesis logic and the expected intermolecular interactions driving crystal formation.



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Figure 1: Synthesis pathway and key structural determinants for crystal packing.

Crystallographic Analysis Framework

When solving the structure, compare your data against the known para-isomer benchmark. The ortho-isomer is expected to deviate significantly in terms of planarity.

4.1. Comparative Structural Benchmarks

Parameter	Para-Isomer (Benchmark)	Ortho-Isomer (Target Expectation)
Crystal System	Monoclinic	Likely Monoclinic or Triclinic
Space Group		or
Z (Molecules/Cell)	4	4 or 2
Dihedral Angle	~88° (Benzene vs. Hydrazide)	> 90° (Due to ortho-Me steric clash)
H-Bond Motif	loops & Chains	Similar chains, potentially distorted
Packing	Planar sheets	Twisted / Herringbone packing

Note: The "Dihedral Angle" is the critical parameter. In the para-isomer, the molecule is relatively free to rotate. In the ortho-isomer, the methyl group at position 2 will clash with the carbonyl oxygen or the hydrazine nitrogen, forcing the phenyl ring out of the plane.

4.2. Key Interactions to Refine

- **Hydrogen Bonds:** The primary stabilizing force will be N—H...O interactions. Look for infinite chains running parallel to the crystallographic b-axis or c-axis.
 - Expectation: N(2)—H...O(1) distances of approx. 2.8–3.0 Å.
- **C—H... π Interactions:** The methyl protons often engage in weak interactions with the centroid of the phenyl ring of an adjacent molecule.
- **Hirshfeld Surface Analysis:** Once the CIF (Crystallographic Information File) is generated, use CrystalExplorer to map the Hirshfeld surface.
 - Red spots on the surface will indicate strong H-bond contacts.

- Fingerprint plots will likely show asymmetric spikes due to the ortho-substitution breaking local symmetry.

Quality Control & Validation

To ensure the "Trustworthiness" of your structural claim, validate the following:

- CheckCIF: Run your .cif file through the IUCr CheckCIF server.
 - Alert Level A/B: Must be addressed. Common issues in hydrazides include disorder in the terminal -NH group.
- R-Factor: Aim for (5%).
- Thermal Ellipsoids: Ensure the methyl group carbons are well-behaved. High thermal motion in the ortho-methyl group may indicate static disorder or free rotation.

References

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